Cas no 362-03-8 (3-(10H-phenothiazin-10-yl)propanoic acid)

3-(10H-phenothiazin-10-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 10H-Phenothiazine-10-propanoicacid
- Phenothiazine-10-propionic Acid
- 3-(10H-PHENOTHIAZIN-10-YL)PROPANOIC ACID
- 3-phenothiazin-10-ylpropanoic acid
- Phenothiazine-10-pro
- PHENOTHIAZINE-10-PROPIONIC ACID,RED SOLID
- 10-phenothiazinepropionic acid
- 3-(10H-phenothiazine-10)propanoic acid
- DTXSID00326237
- NSC-638691
- SR-01000596966
- FT-0673709
- NSC525721
- NS00007326
- EN300-00815
- Phenothiazine-10-propionic Acid (~90%)
- MLS000757215
- 3-(phenothiazin-10-yl)propionic acid
- 10H-Phenothiazine-10-propanoic acid
- F0850-6558
- Enamine_001842
- NSC 525721
- NSC-525721
- CHEMBL149272
- AKOS000265872
- 362-03-8
- EC 421-260-5
- NSC638691
- AT24527
- Z56812788
- MFCD00156933
- 3-(phenothiazin-10-yl)propanoic acid
- SCHEMBL179882
- Oprea1_197679
- (S)-3-CHLOROMANDELICACID
- SR-01000596966-1
- 3-(10H-Phenothiazin-10-yl)propanoicacid
- HMS2885G06
- A929793
- 10-Phenothiazine propiocic acid
- HMS1399D16
- SMR000529046
- STK500286
- VNTAONUWHQBAMC-UHFFFAOYSA-N
- ALBB-006603
- 3-(10H-phenothiazin-10-yl)propanoic acid
-
- MDL: MFCD00156933
- Inchi: InChI=1S/C15H13NO2S/c17-15(18)9-10-16-11-5-1-3-7-13(11)19-14-8-4-2-6-12(14)16/h1-8H,9-10H2,(H,17,18)
- InChI Key: VNTAONUWHQBAMC-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)N(CCC(=O)O)C3=CC=CC=C3S2
Computed Properties
- Exact Mass: 271.06700
- Monoisotopic Mass: 271.067
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 314
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 65.8A^2
- XLogP3: 3.7
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Melting Point: Not available
- Boiling Point: 477.0±34.0 °C at 760 mmHg
- Flash Point: 242.3±25.7 °C
- PSA: 65.84000
- LogP: 3.82900
- Vapor Pressure: 0.0±1.3 mmHg at 25°C
3-(10H-phenothiazin-10-yl)propanoic acid Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: 51/53
- Safety Instruction: S24/25; S61
-
Hazardous Material Identification:
- Risk Phrases:R51/53
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- HazardClass:IRRITANT
3-(10H-phenothiazin-10-yl)propanoic acid Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(10H-phenothiazin-10-yl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | P318050-2.5g |
Phenothiazine-10-propionic Acid |
362-03-8 | 2.5g |
605.00 | 2021-07-20 | ||
eNovation Chemicals LLC | Y1257549-100mg |
10-Phenothiazine propiocic acid |
362-03-8 | 97% | 100mg |
$125 | 2024-06-06 | |
Enamine | EN300-00815-0.05g |
3-(10H-phenothiazin-10-yl)propanoic acid |
362-03-8 | 94.0% | 0.05g |
$50.0 | 2025-03-21 | |
Enamine | EN300-00815-0.5g |
3-(10H-phenothiazin-10-yl)propanoic acid |
362-03-8 | 94.0% | 0.5g |
$170.0 | 2025-03-21 | |
Enamine | EN300-00815-0.25g |
3-(10H-phenothiazin-10-yl)propanoic acid |
362-03-8 | 94.0% | 0.25g |
$108.0 | 2025-03-21 | |
Life Chemicals | F0850-6558-1g |
3-(10H-phenothiazin-10-yl)propanoic acid |
362-03-8 | 95%+ | 1g |
$253.0 | 2023-09-07 | |
Life Chemicals | F0850-6558-0.5g |
3-(10H-phenothiazin-10-yl)propanoic acid |
362-03-8 | 95%+ | 0.5g |
$195.0 | 2023-09-07 | |
Life Chemicals | F0850-6558-2.5g |
3-(10H-phenothiazin-10-yl)propanoic acid |
362-03-8 | 95%+ | 2.5g |
$440.0 | 2023-09-07 | |
BAI LING WEI Technology Co., Ltd. | J20F366765-2g |
3-(10H-phenothiazin-10-yl)propanoic acid |
362-03-8 | 2g |
¥7920 | 2023-11-24 | ||
BAI LING WEI Technology Co., Ltd. | J66OR76834-5g |
3-(10H-Phenothiazin-10-yl)propanoic acid |
362-03-8 | 5g |
¥12584 | 2023-11-24 |
3-(10H-phenothiazin-10-yl)propanoic acid Related Literature
-
Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
-
Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
-
Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
Additional information on 3-(10H-phenothiazin-10-yl)propanoic acid
Introduction to 3-(10H-phenothiazin-10-yl)propanoic acid (CAS No. 362-03-8)
3-(10H-phenothiazin-10-yl)propanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 362-03-8, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic derivative features a phenothiazine core linked to a propanoic acid moiety, making it a versatile scaffold for medicinal chemistry applications. The phenothiazine ring system, known for its broad spectrum of biological activities, has been extensively studied for its potential in drug development, particularly in neurological and anti-inflammatory contexts.
The structural motif of 3-(10H-phenothiazin-10-yl)propanoic acid positions it as a valuable intermediate in the synthesis of more complex pharmacophores. The presence of both the aromatic phenothiazine ring and the acidic propanoic side chain allows for diverse functionalization, enabling chemists to modulate its pharmacological properties. This compound has garnered attention in recent years due to its utility in designing novel therapeutic agents targeting various diseases.
In the context of contemporary pharmaceutical research, 3-(10H-phenothiazin-10-yl)propanoic acid has been explored for its potential role in addressing neurological disorders. Phenothiazine derivatives are well-documented for their efficacy in treating conditions such as schizophrenia and depression, primarily due to their interaction with serotonin and dopamine receptors. The propanoic acid moiety introduces a site for further chemical modification, allowing researchers to enhance binding affinity or metabolic stability. Recent studies have highlighted its incorporation into molecules designed to modulate neurotransmitter activity, demonstrating promising preclinical results.
Moreover, the compound's relevance extends to anti-inflammatory and immunomodulatory applications. The phenothiazine scaffold is known to exhibit inhibitory effects on inflammatory pathways, making it a candidate for developing drugs that target chronic inflammatory diseases. The propanoic acid group can be leveraged to improve solubility or bioavailability, critical factors in drug formulation. Emerging research indicates that derivatives of 3-(10H-phenothiazin-10-yl)propanoic acid may serve as lead compounds for novel anti-inflammatory therapies.
The synthetic pathways for 3-(10H-phenothiazin-10-yl)propanoic acid have also seen significant advancements. Modern synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving yields. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the phenothiazine ring system, while esterification or hydrolysis methods are utilized to introduce the propanoic acid functionality. These advancements have made the compound more accessible for industrial and academic research purposes.
From a computational chemistry perspective, 3-(10H-phenothiazin-10-yl)propanoic acid has been subjected to molecular modeling studies to predict its interactions with biological targets. High-throughput virtual screening has identified potential binding sites on proteins relevant to neurological and inflammatory diseases. These computational insights have guided experimental efforts, streamlining the discovery process for new drug candidates derived from this scaffold.
The pharmacokinetic profile of 3-(10H-phenothiazin-10-yl)propanoic acid is another area of active investigation. Understanding how the compound is metabolized and eliminated by the body is crucial for optimizing its therapeutic efficacy and minimizing side effects. Advances in metabolomics have provided detailed insights into its metabolic pathways, informing drug design strategies aimed at improving bioavailability and reducing toxicity.
In conclusion, 3-(10H-phenothiazin-10-yl)propanoic acid (CAS No. 362-03-8) represents a compelling candidate in pharmaceutical research due to its structural versatility and biological relevance. Its integration into novel drug candidates targeting neurological and inflammatory disorders underscores its importance in modern medicinal chemistry. As research continues to uncover new applications and synthetic strategies, this compound is poised to play an increasingly significant role in the development of next-generation therapeutics.
362-03-8 (3-(10H-phenothiazin-10-yl)propanoic acid) Related Products
- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)
- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)
- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)
- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
